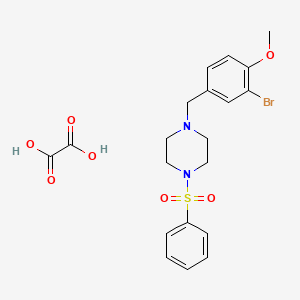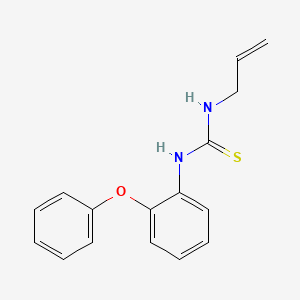
1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate is a compound that has been widely studied for its potential therapeutic applications. This compound is a piperazine-based molecule that has shown promising results in scientific research, particularly in the fields of neuroscience and pharmacology. In
Mécanisme D'action
The exact mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate is not fully understood. However, it is believed to act on several neurotransmitter systems in the brain, including the serotonin, dopamine, and glutamate systems. This compound has been shown to modulate the activity of these neurotransmitter systems, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may be responsible for its antidepressant and anxiolytic effects. This compound has also been shown to have anti-inflammatory effects and may be useful in treating neuroinflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate in lab experiments is that it has been well-studied and its synthesis has been optimized for high yields. This compound has also been shown to have a variety of therapeutic effects, which makes it a useful tool in studying the central nervous system. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate. One area of research could focus on further elucidating its mechanism of action and identifying its molecular targets in the brain. Another area of research could focus on optimizing its therapeutic potential for treating neurodegenerative diseases. Additionally, this compound could be used as a tool in studying the role of neurotransmitter systems in the brain and their potential as targets for therapeutic interventions.
Méthodes De Synthèse
The synthesis of 1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate involves a series of chemical reactions. The starting materials for the synthesis are 3-bromo-4-methoxybenzaldehyde and 4-(phenylsulfonyl)piperazine. These two compounds are reacted together in the presence of a catalyst to form the final product, 1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate. The synthesis of this compound has been well-documented in scientific literature and has been optimized for high yields.
Applications De Recherche Scientifique
1-(3-bromo-4-methoxybenzyl)-4-(phenylsulfonyl)piperazine oxalate has been studied extensively for its potential therapeutic applications. It has been shown to have a variety of effects on the central nervous system, including anxiolytic, antidepressant, and antipsychotic effects. This compound has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-[(3-bromo-4-methoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S.C2H2O4/c1-24-18-8-7-15(13-17(18)19)14-20-9-11-21(12-10-20)25(22,23)16-5-3-2-4-6-16;3-1(4)2(5)6/h2-8,13H,9-12,14H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOCMXCQMJTALK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzenesulfonyl-4-(3-bromo-4-methoxy-benzyl)-piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-(3-chloro-4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B5122273.png)
![2-({4-ethyl-5-[(ethylthio)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B5122274.png)
![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5122284.png)
![3-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5122288.png)
![3-butyryl-6-methyl-4-[(4-methylphenyl)amino]-2H-pyran-2-one](/img/structure/B5122304.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3,4-dimethylphenyl)propanamide](/img/structure/B5122308.png)

![N-[1-(1-adamantyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B5122321.png)


![3-[4-(3-chlorophenyl)-1-piperazinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5122331.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5122363.png)
![5-[(4-chlorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5122371.png)
![benzyl 2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5122380.png)